BenchChemオンラインストアへようこそ!

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate

M₄ muscarinic receptor spirocyclic SAR ring-size constraint

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034291-91-1, molecular formula C₁₇H₂₁NO₃, MW 287.35 g/mol) is a spirocyclic building block characterized by a conformationally constrained 6-azaspiro[2.5]octane core bearing a methyl ester at position 1 and an N-phenylacetyl substituent at position 6. The 6-azaspiro[2.5]octane scaffold has been validated as a privileged chemotype in two independent drug-discovery campaigns targeting the M₄ muscarinic acetylcholine receptor (mAChR₄) and the glucagon-like peptide-1 (GLP-1) receptor, demonstrating that appropriately substituted derivatives can achieve nanomolar potency and high subtype selectivity.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 2034291-91-1
Cat. No. B2380391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2034291-91-1
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCOC(=O)C1CC12CCN(CC2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21NO3/c1-21-16(20)14-12-17(14)7-9-18(10-8-17)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyDOMKCBVOLDAXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034291-91-1): Spirocyclic Building Block Procurement Guide


Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034291-91-1, molecular formula C₁₇H₂₁NO₃, MW 287.35 g/mol) is a spirocyclic building block characterized by a conformationally constrained 6-azaspiro[2.5]octane core bearing a methyl ester at position 1 and an N-phenylacetyl substituent at position 6 . The 6-azaspiro[2.5]octane scaffold has been validated as a privileged chemotype in two independent drug-discovery campaigns targeting the M₄ muscarinic acetylcholine receptor (mAChR₄) and the glucagon-like peptide-1 (GLP-1) receptor, demonstrating that appropriately substituted derivatives can achieve nanomolar potency and high subtype selectivity [1][2]. This compound occupies a specific physicochemical niche within the spirocyclic building-block landscape, offering a balance of three-dimensional saturation and aromatic functionality that differentiates it from both the fully saturated parent scaffold and common flat aromatic intermediates.

Why Generic Substitution Fails for Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate Procurement


Attempting to substitute this compound with the unsubstituted parent scaffold (methyl 6-azaspiro[2.5]octane-1-carboxylate, CAS 874440-82-1, MW 169.22 g/mol) or with 1-oxa-6-azaspiro[2.5]octane derivatives (CAS 185-71-7) would fundamentally alter molecular properties relevant to downstream synthetic utility and biological screening outcomes. The phenylacetyl substituent on the target compound introduces a site for π–π and hydrophobic interactions absent in the unsubstituted scaffold, increases the molecular weight by 118 Da (from 169.22 to 287.35 g/mol), and raises the computed logP from approximately 0.4 (XLogP3-AA, parent) to substantially higher lipophilicity, directly impacting solubility, permeability, and receptor-binding potential [1][2]. Within the 6-azaspiro[2.5]octane series, SAR studies have demonstrated that the nature of the western aryl/acyl substituent is a critical determinant of both potency and selectivity: unsubstituted analogs (e.g., compound 11, hM₄ IC₅₀ = 120 nM) are consistently less optimized than elaborated derivatives such as VU6015241 (compound 19, hM₄ IC₅₀ = 71 nM), and ring-expanded or truncated spirocyclic cores suffer dramatic potency losses (7-azaspiro[3.5]nonane, hM₄ IC₅₀ = 730 nM; 2-azaspiro[3.3]heptane, hM₄ IC₅₀ = 2,900 nM; truncated 6-azaspiro[2.5]octane, hM₄ IC₅₀ > 10,000 nM) [2]. Generic substitution would discard both the specific functional-group architecture and the validated spirocyclic ring size that drive these differential biological outcomes.

Quantitative Differentiation Evidence for Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate vs. Closest Analogs


Spirocyclic Ring-Size Constraint Differentiates 6-Azaspiro[2.5]octane from Larger and Smaller Spiro Analogs in M₄ Antagonist Potency

The 6-azaspiro[2.5]octane ring system is uniquely optimal for M₄ muscarinic receptor antagonism among related spirocyclic cores. Ring expansion to 7-azaspiro[3.5]nonane (compound 20) causes a 10.3-fold loss in hM₄ potency compared with the 6-azaspiro[2.5]octane analog (compound 10), while contraction to 2-azaspiro[3.3]heptane (compound 21) results in a 40.8-fold loss. Truncation of the spirocyclic constraint (compound 22, racemic) yields complete loss of activity (hM₄ IC₅₀ > 10,000 nM) [1]. These data establish that the [2.5] ring-size combination—the core architecture of the target compound—is non-substitutable among spirocyclic alternatives for this therapeutically relevant target class.

M₄ muscarinic receptor spirocyclic SAR ring-size constraint

Molecular Complexity (Fsp₃) Advantage of the Phenylacetyl-Substituted Spirocyclic Scaffold vs. Common Flat Aromatic Building Blocks

The target compound (C₁₇H₂₁NO₃) contains approximately 9 sp³-hybridized carbons out of 17 total carbons, yielding an estimated Fsp₃ of ~0.53. This exceeds the mean Fsp₃ of 0.36 reported for discovery-phase compounds and approaches the 0.47 average observed for marketed drugs [1]. By comparison, the unsubstituted parent scaffold methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874440-82-1, C₉H₁₅NO₂) has a higher Fsp₃ of ~0.78 (7 sp³ out of 9 carbons) [2], while a typical flat aromatic building block such as N-phenylacetylpiperidine-4-carboxylic acid methyl ester (an achiral, monocyclic analog lacking the spirocyclopropane) has only ~6 sp³ carbons out of ~15 total (Fsp₃ ~0.40). The target compound thus occupies a deliberate intermediate position: it retains sufficient Fsp₃ to contribute to the 'escape from flatland' benefits in solubility and target selectivity, while the phenylacetyl group provides the aromatic π-system necessary for specific target engagement absent in the fully saturated parent.

Fsp₃ molecular complexity drug-likeness

Phenylacetyl Substituent Enables Distinct Physicochemical Profile vs. Unsubstituted Parent Scaffold and Fluorophenoxy Analog

The N-phenylacetyl group on the target compound (MW 287.35 g/mol, C₁₇H₂₁NO₃) provides a differentiated physicochemical profile relative to both the unsubstituted parent (MW 169.22 g/mol, C₉H₁₅NO₂, XLogP3-AA = 0.4) and the 4-fluorophenoxyacetyl analog (CAS 2034606-62-5, MW 321.35 g/mol, C₁₇H₂₀FNO₄) . The target compound has 19 heavy atoms, 1 hydrogen-bond donor (the spirocyclic NH is absent in this tertiary amide), 3 hydrogen-bond acceptors (ester carbonyl O, amide carbonyl O, and ester OCH₃), and 4 rotatable bonds, placing it within the Rule-of-Five compliant space while the phenylacetyl moiety confers distinct SAR opportunities. By contrast, the 4-fluorophenoxyacetyl comparator introduces an additional oxygen atom (4 H-bond acceptors total), fluorine (increased electronegativity and metabolic stability considerations), and a higher molecular weight (+34 Da), which may alter permeability and target binding in ways that are unpredictable without experimental profiling [1].

physicochemical differentiation logP hydrogen bonding

Class-Level Validation: 6-Azaspiro[2.5]octane Scaffold Achieves High Subtype Selectivity for M₄ vs. M₁–M₅ Muscarinic Receptors

Optimized 6-azaspiro[2.5]octane derivatives achieve exceptional selectivity for the M₄ muscarinic receptor subtype over all other muscarinic subtypes (M₁, M₂, M₃, M₅). The lead compound VU6015241 (compound 19) demonstrates IC₅₀ values of >10,000 nM at rat M₁, M₂, M₃, and M₅ receptors and human M₁ and M₂ receptors, representing >140-fold selectivity window relative to its hM₄ IC₅₀ of 71 nM and >227-fold relative to its rM₄ IC₅₀ of 44 nM [1]. This selectivity profile is scaffold-dependent: earlier-generation [3.3.0]pyrrolocyclopentane M₄ antagonists from the same research program showed less favorable selectivity and pharmacokinetic profiles, motivating the deliberate switch to the 6-azaspiro[2.5]octane core specifically to improve brain exposure and drug-like properties [1]. The high sequence homology in the orthosteric binding pocket across M₁–M₅ subtypes (typically >70%) makes this degree of subtype selectivity notable and supports the value of the spirocyclic scaffold geometry in achieving discriminatory binding.

muscarinic receptor selectivity M₄ CNS drug discovery

Conformational Rigidity of the Cyclopropane-Fused Piperidine Core vs. Flexible N-Acylpiperidine Analogs

The defining structural feature of the 6-azaspiro[2.5]octane scaffold is the spiro-fused cyclopropane ring, which imposes significant torsional constraint on the piperidine ring and locks the 1-carboxylate ester in a defined orientation relative to the 6-substituent. This contrasts with flexible N-acylpiperidine-4-carboxylate analogs, which can access multiple low-energy conformers. The Bender et al. SAR study explicitly demonstrates that removal of the spirocyclic constraint (compound 22, racemic) abolishes M₄ activity (hM₄ IC₅₀ > 10,000 nM), while the intact 6-azaspiro[2.5]octane core supports nanomolar potency across multiple analogs [1]. The conformational restriction imposed by the spirocyclopropane is proposed to pre-organize the molecule into a binding-competent conformation, reducing the entropic penalty upon target engagement relative to flexible analogs [1].

conformational restriction spiro cyclopropane target engagement

Recommended Application Scenarios for Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of M₄ Muscarinic Receptor Antagonists for Dystonia and Movement Disorders

The quantitative SAR from Bender et al. (2022) establishes that the 6-azaspiro[2.5]octane core, when appropriately elaborated with a western aryl/acyl substituent, achieves hM₄ IC₅₀ values of 71–120 nM with >140-fold selectivity over other muscarinic subtypes [1]. The target compound's phenylacetyl substituent provides a direct starting point for SAR exploration of this privileged chemotype. Researchers should prioritize this compound as a synthetic intermediate for library synthesis of chiral R-6-azaspiro[2.5]octane analogs, noting that chiral resolution of early intermediates (as demonstrated in the Bender paper) is critical for accessing the eutomer with optimal M₄ potency and selectivity [1].

Chemical Biology: Development of Spirocyclic Chemical Probes with Defined Three-Dimensional Topology

The target compound's estimated Fsp₃ of ~0.53 places it within the saturation range empirically correlated with improved clinical success (Lovering benchmark: discovery average Fsp₃ = 0.36, marketed drug average Fsp₃ = 0.47) [2]. The spiro-fused cyclopropane imposes conformational rigidity that pre-organizes the molecule for target engagement, as validated by the Bender SAR demonstrating >140-fold potency loss upon spirocyclic constraint removal [1]. This makes the compound suitable as a core scaffold for fragment-based drug discovery (FBDD) libraries or DNA-encoded library (DEL) synthesis, where three-dimensional diversity is a key design parameter. The methyl ester provides a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further diversification [1].

Synthetic Methodology Development: Benchmark Substrate for Spirocyclic Derivatization Reactions

The target compound's dual functionality—a methyl ester at C1 and a phenylacetyl amide at N6—makes it a versatile benchmark substrate for developing and optimizing spirocyclic derivatization methods. The ester can undergo saponification to the carboxylic acid (enabling amide coupling, HATU/DCC-mediated conjugations), reduction to the primary alcohol, or conversion to the Weinreb amide. The N-phenylacetyl group serves as a model for assessing chemoselective transformations in the presence of the spirocyclic core. This compound offers a more complex and pharmaceutically relevant substrate than the unsubstituted parent scaffold (CAS 874440-82-1), whose free NH can complicate selectivity assessments [3].

In Silico Drug Design: Pharmacophore Modeling and Docking Studies for Spirocyclic M₄ Ligands

The crystallographically validated binding mode of the 6-azaspiro[2.5]octane scaffold at the M₄ orthosteric site (as inferred from SAR and [³H]-NMS competition binding data for VU6015241, Ki = 43.3 nM) provides a structural rationale for using the target compound as a template for computational studies [1]. The defined spatial relationship between the cyclopropane-constrained piperidine ring and the phenylacetyl substituent enables pharmacophore modeling and docking campaigns where conformational flexibility must be explicitly parameterized. The compound's intermediate Fsp₃ and Rule-of-Five compliance also make it suitable for assessing in silico ADMET prediction tools against experimentally measured properties from the broader 6-azaspiro[2.5]octane series (e.g., kinetic solubility of VU6015241: 73.63 μg/mL at pH 2.2, 64.81 μg/mL at pH 6.8; rat CLhep = 6.2 mL/min/kg) [1].

Quote Request

Request a Quote for Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.